香豆素 545T

描述

Coumarin 545T is not explicitly mentioned in the provided papers. However, the papers discuss various coumarin derivatives and their synthesis, which can provide a general understanding of the coumarin class of compounds. Coumarins are a group of naturally occurring phenolic substances found in many plants. They are known for their sweet scent and are used in the fragrance industry, as well as in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of coumarin derivatives has been a subject of interest due to their biological significance. A green synthetic approach for benzylpyrazolyl coumarin derivatives was achieved through a one-pot four-component reaction, demonstrating the efficiency of using water as a solvent and glacial acetic acid as a catalyst . Another study reported the synthesis of π-expanded coumarins using a one-pot Suzuki reaction followed by visible light-driven electrocyclization, highlighting the importance of functional group modifications to alter optical properties . Additionally, a carbene-catalyzed formal [5 + 5] reaction was developed to construct multisubstituted coumarins, showcasing a method that forms both a benzene and a lactone ring in a single step . Transition-metal-catalyzed reactions have also been emphasized as attractive methodologies for coumarin synthesis under mild conditions .

Molecular Structure Analysis

The molecular structure of coumarin derivatives has been explored using various techniques. Single crystal X-ray diffraction analysis was used to investigate the crystal structure of benzylpyrazolyl coumarin, revealing the presence of strong intramolecular hydrogen bonds and other intermolecular interactions . Density Functional Theory (DFT) calculations were performed to provide detailed descriptions of the orbitals and spatial characteristics of newly synthesized coumarins . The crystal structure of a functionalized coumarin was established by X-ray diffraction analysis and compared with optimized parameters through DFT calculations .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Coumarin 545T. However, they do discuss the synthesis of various coumarin derivatives and the reactions involved in their formation. For instance, the formation of benzylpyrazolyl coumarin derivatives involves a four-component reaction , while the synthesis of π-expanded coumarins incorporates a Suzuki reaction and electrocyclization . The carbene-catalyzed formal [5 + 5] reaction is another example of a chemical reaction used to generate coumarin structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The π-expanded coumarins exhibit intriguing optical properties, such as large Stokes-shifts and high fluorescence quantum yields, which can be tuned by altering the attached functional groups . The antioxidant activity of certain coumarin derivatives has been studied and compared with ascorbic acid, indicating their potential as therapeutic agents . The antifungal activities of new coumarins have also been evaluated, showing significant activities against selected fungi .

科学研究应用

香豆素在科学研究中的概述

香豆素是一种用途广泛且易于获取的支架,由于其与各种酶和受体相互作用的能力,表现出广泛的生物活性。这使其成为药物化学、农用化学品以及化妆品和香料行业中的重要化合物 (Annunziata 等人,2020)。

与人血清白蛋白的结合机制

香豆素衍生物与人血清白蛋白 (HSA) 的结合是一个至关重要的方面,通过荧光光谱、圆二色性光谱、分子对接和动力学模拟进行研究。这种理解有助于将香豆素衍生物设计为各种疾病的治疗剂 (Garg 等人,2013)。

癌症研究中的凋亡作用

香豆素衍生物已显示出诱导癌细胞凋亡的希望,特别是在肺腺癌细胞系中。这个过程涉及细胞色素 c 的释放、线粒体膜电位的改变和半胱天冬酶的激活,这些对于理解香豆素的抗癌特性至关重要 (Goel 等人,2009)。

在乳腺癌化疗中的作用

某些香豆素衍生物,特别是那些充当选择性雌激素受体调节剂 (SERM) 和香豆素-雌激素偶联物的衍生物,已被确定为乳腺癌化疗中的潜在药物。它们与乳腺组织受体的相互作用是研究的一个关键领域 (Musa 等人,2008)。

广泛的生物活性

香豆素化合物以其多种生物活性而闻名,包括抗凝、抗癌、抗氧化、抗病毒、抗糖尿病、抗炎、抗菌、抗真菌和抗神经退行性疾病的特性。这使得它们适用于各种药用应用 (Pereira 等人,2018)。

抗炎特性

体外和体内研究已经证明了香豆素的抗炎特性。这涉及抑制 TNF、IL-6、IL-1-β 等炎症标志物,并激活 NF-κB 和 MAPK 等通路,表明它们具有作为抗炎治疗药物的潜力 (Vigil de Mello 和 Fröde,2018)。

作用机制

Target of Action

Coumarin 545T, also known as C545T, is primarily used as a fluorescent dye . Its main targets are the fluorescent labeling of biomolecules , metal ion detection , microenvironment polarity detection , and pH detection . It is also used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV) as a green-emitting dopant and electron transport host material .

Mode of Action

C545T interacts with its targets by emitting fluorescence when excited with ultraviolet (UV) light . The emission intensities of C545T solution exhibit a low temperature dependence, with a record-low temperature coefficient of only ∼0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions .

Biochemical Pathways

Coumarins are known to originate from the general phenylpropanoid pathway in plants . Several cytochrome P450 enzymes are involved in the biosynthesis of coumarins . For example, S8H, a key gene involved in hydroxylation at the C-8 position of scopoletin to yield fraxetin, has been identified .

Pharmacokinetics

It is known that upon oral ingestion of coumarin, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . More research is needed to understand the ADME properties of C545T and their impact on bioavailability.

Result of Action

The primary result of C545T’s action is the emission of green fluorescence when excited with UV light . This property makes it useful in various applications, including fluorescence probes, charge-transfer materials, and dyes for OLEDs, OPV, and laser dye applications . C545T is also used in laser dyes with increased laser conversion efficiencies at higher concentrations .

Action Environment

The action of C545T is influenced by environmental factors such as temperature and light exposure. For instance, the emission intensities of C545T solution exhibit a low temperature dependence . Moreover, C545T should be stored at -20°C in the dark to maintain its stability . Prolonged exposure to light should be avoided .

未来方向

The orientation distributions of vacuum-deposited organic emitters, including Coumarin 545T, have been revealed by single-molecule microscopy . This work opens the door to attaining unprecedented information on the factors that determine emitter orientation in current and future material systems for organic light-emitting devices .

属性

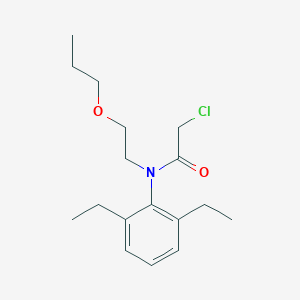

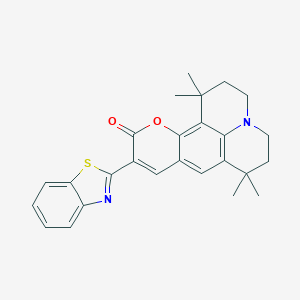

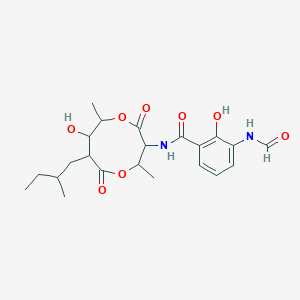

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMPJCOOXURQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408462 | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155306-71-1 | |

| Record name | C 545T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of C545T?

A1: The molecular formula of C545T is C28H25NO2S, and its molecular weight is 443.58 g/mol.

Q2: What are the key spectroscopic characteristics of C545T?

A2: C545T exhibits strong absorption and emission in the green spectral region. [, , , , , , , , ] Its photoluminescence spectrum typically peaks around 500-530 nm, depending on the host material and doping concentration. [, , , ]

Q3: Which materials are commonly used as hosts for C545T in OLEDs?

A3: Tris(8-hydroxyquinoline) aluminum (Alq3) is a frequently used host material for C545T. [, , , , , , , , , , ] Other host materials include 9,10-di(2-naphthyl)anthracene (ADN) and various polymers like polystyrene (PS). [, , , ]

Q4: How does the doping concentration of C545T impact the performance of OLED devices?

A4: The doping concentration of C545T in the host material significantly influences device performance. Optimal concentrations typically range from 1% to 8%, depending on the host and device architecture. [, , , , , , , , , , , , , , , ] Higher concentrations can lead to concentration quenching, reducing efficiency. [, , , , ]

Q5: How stable are C545T-based OLEDs?

A5: Research indicates that C545T-doped OLEDs can achieve significant operational stability. For example, a green OLED with a C545T-doped hole transport layer showed improved lifetime and reduced driving voltage variation over time. [] Another study reported an inverted bottom-emission OLED with a C545T:Alq3 emitting layer achieving a half-lifetime (T1/2) exceeding 104,000 h at 100 cd/m2. []

Q6: What energy transfer mechanisms are involved in C545T-based OLEDs?

A6: Förster resonance energy transfer (FRET) from the host material (e.g., Alq3) to C545T is a primary energy transfer mechanism in these devices. [, , , , , ] Direct charge trapping by C545T can also occur, especially at higher doping concentrations. []

Q7: How does the device architecture influence the performance of C545T-based OLEDs?

A7: Various architectural modifications, such as the introduction of double-emitting layers [, ], microcavity structures [], and tandem structures [], have been explored to enhance the efficiency and color purity of C545T-based OLEDs. The choice of hole and electron transport layers also plays a crucial role in device performance. [, , , , , , , , , , , , , , , , , , ]

Q8: What are the potential applications of C545T-based OLEDs?

A8: C545T's ability to emit green light makes it suitable for applications in flat panel displays, solid-state lighting, and other optoelectronic devices. [, , , , ]

Q9: What are the current research directions for improving C545T-based OLEDs?

A9: Current research focuses on further enhancing the efficiency, stability, and color purity of C545T-based OLEDs. This involves exploring new host materials [], optimizing device architectures [, , ], and understanding the fundamental photophysical processes involved in these devices. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)